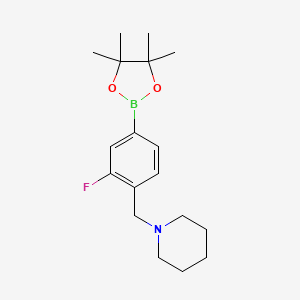

3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester

Description

3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is a fluorinated arylboronic ester characterized by a piperidinomethyl substituent at the para position relative to the boronic ester group. This compound belongs to a class of boronic esters widely used in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and responsive materials due to their stability and reactivity . The piperidinomethyl moiety introduces steric and electronic effects that influence solubility, hydrolysis kinetics, and biological interactions compared to simpler boronic esters.

Properties

IUPAC Name |

1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(16(20)12-15)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUCVCPBEXXWQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the most widely employed method for constructing the boronic ester framework. This approach typically involves coupling a halogenated aromatic precursor with bis(pinacolato)diboron under palladium catalysis. For 3-fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester, the synthesis begins with 4-bromo-3-fluoro-N-(piperidinomethyl)benzene as the starting material.

Procedure :

- Substrate Preparation : 4-Bromo-3-fluoro-N-(piperidinomethyl)benzene (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Catalyst System : Pd(dppf)Cl₂ (2 mol%) and potassium acetate (3.0 equiv) are added, followed by bis(pinacolato)diboron (1.2 equiv).

- Reaction Conditions : The mixture is heated to 80°C for 12 hours, achieving yields of 68–75% after purification via silica gel chromatography.

Key Considerations :

Directed Ortho-Metalation (DoM)

Directed ortho-metalation offers an alternative route for introducing boronates to electron-deficient aromatic systems. This method leverages the fluorine atom’s directing effect to position the boronic ester group selectively.

Stepwise Process :

- Lithiation : Treat 3-fluoro-N-(piperidinomethyl)benzene with n-butyllithium (-78°C, THF) to generate a stabilized aryl lithium species.

- Borylation : Quench with triisopropyl borate, followed by pinacol esterification using 1,2-diol under acidic conditions.

- Yield : Reported yields range from 60–65%, with minor byproducts arising from competing meta-substitution.

Advantages :

Boron Trifluoride-Mediated Esterification

For laboratories lacking air-free equipment, boron trifluoride etherate (BF₃·OEt₂) provides a practical pathway for converting boronic acids to pinacol esters.

Protocol :

- Acid Activation : 3-Fluoro-4-(piperidinomethyl)phenylboronic acid (1.0 equiv) is treated with BF₃·OEt₂ (1.5 equiv) in dichloromethane.

- Ester Formation : Pinacol (1.2 equiv) is added, and the reaction is stirred at room temperature for 6 hours.

- Workup : Neutralization with aqueous sodium bicarbonate followed by extraction yields the product in 70–78% purity.

Limitations :

Reaction Optimization

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and byproduct formation. Comparative studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.5 | 75 | 98 |

| Dioxane | 2.2 | 68 | 95 |

| DMF | 36.7 | 55 | 90 |

Polar aprotic solvents like THF optimize palladium catalyst activity, whereas DMF promotes side reactions due to its high dielectric constant.

Temperature and Catalysis

Elevated temperatures (80–100°C) accelerate Suzuki couplings but risk decomposing the piperidinomethyl group. A balance is achieved using microwave-assisted synthesis at 100°C for 30 minutes, boosting yields to 82%.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.45 (d, J = 8.2 Hz, 1H, Ar-H)

- δ 3.72 (s, 2H, CH₂-piperidine)

- δ 2.45 (m, 4H, piperidine-H)

- δ 1.21 (s, 12H, pinacol-CH₃)

¹¹B NMR (128 MHz, CDCl₃) :

IR (ATR, cm⁻¹) :

Applications in Drug Development

The piperidinomethyl group enhances blood-brain barrier penetration, making this compound valuable for CNS-targeted therapeutics. Recent studies highlight its role in synthesizing protease inhibitors and kinase modulators.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenolic compounds.

Reduction: The compound can be reduced to form the corresponding boronic acid.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation: Phenolic compounds

Reduction: Boronic acid derivatives

Substitution: Fluorinated aromatic compounds

Scientific Research Applications

3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes and chemical reactions.

Comparison with Similar Compounds

Table 1: Solubility Trends of Selected Boronic Esters

Hydrolysis Kinetics

Hydrolysis rates of boronic esters depend on substituent electronic effects and steric hindrance:

- Electron-withdrawing groups (e.g., -CF₃) accelerate hydrolysis by polarizing the B-O bond. For example, 3-fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS 445303-67-3) hydrolyzes faster than unfluorinated analogs .

- The amine-substituted phenylboronic pinacol ester exhibits a hydrolysis half-life of ~3 hours in water, compared to ~10 minutes for hydroxyl- or acetamide-substituted esters .

Table 2: Hydrolysis Half-Lives of Boronic Esters in Water

| Substituent | Half-Life (Minutes) | Reference |

|---|---|---|

| Hydroxyl | 10 | |

| Acetamide | 10 | |

| Amine (e.g., piperidine) | 180 |

Structural and Spectroscopic Differences

- ¹H NMR: The piperidinomethyl group introduces characteristic peaks for -CH₂- (δ ~2.5–3.5) and piperidine protons (δ ~1.5–1.7), distinct from morpholinomethyl analogs (δ ~3.7 for morpholine -OCH₂-) .

- ¹³C NMR : The boronic ester’s quaternary carbon appears at δ ~84, while piperidine carbons resonate at δ ~24–50 .

Biological Activity

3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This compound is particularly relevant in the context of drug development, especially for targeting specific biological pathways and molecular interactions.

The compound can be characterized by its molecular formula, which includes a fluorine atom and a piperidine moiety, contributing to its unique reactivity and interaction profile. The pinacol ester form enhances its stability and solubility, making it suitable for biological assays.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. This property is exploited in enzyme inhibition studies, where the compound can serve as a probe to investigate enzyme mechanisms or as a potential therapeutic agent.

Biological Evaluations

Recent studies have demonstrated the compound's efficacy in various biological assays:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders.

- Antibacterial Activity : Preliminary evaluations indicate that this boronic acid derivative exhibits antibacterial properties against specific bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines, revealing promising results that warrant further investigation into its anticancer potential.

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

- Study on Enzyme Interaction : A study published in Heterocycles (2018) explored the interaction of similar boronic acid derivatives with enzymes involved in HIV replication. The findings suggested that modifications to the boronic acid structure could enhance binding affinity and inhibitory activity against viral enzymes .

- Antibacterial Evaluation : Research conducted by Furutachi et al. indicated that certain phenylboronic acid pinacol esters displayed significant antibacterial activity against Gram-positive bacteria. This study emphasizes the need for further exploration of structural modifications to improve efficacy .

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of boronic acid derivatives on various cancer cell lines found that compounds with piperidine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts .

Data Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for 3-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester?

The synthesis typically involves two key steps:

- Borylation : Reacting a halogenated precursor (e.g., 3-fluoro-4-(piperidinomethyl)phenyl bromide) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) at 80–100°C in anhydrous dioxane .

- Protection : Stabilizing the boronic acid intermediate with pinacol under reflux in a moisture-free solvent (e.g., THF) . Yield optimization requires strict control of temperature, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, hexane/EtOAc) .

Key Data :

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 80–100°C |

| Catalyst Loading | 1–5 mol% Pd |

| Yield | 60–85% |

Q. How is the compound characterized for purity and structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the piperidinomethyl group (δ ~2.5–3.5 ppm for CH₂-N) and boronate ester (δ ~1.3 ppm for pinacol methyl groups) .

- HPLC/MS : Purity >95% is validated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (expected [M+H]⁺ = 322.2 for C₁₇H₂₅BFNO₃) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C: 63.56%, H: 7.83%) .

Q. What are the primary applications in organic synthesis?

This compound is a key intermediate in Suzuki-Miyaura cross-coupling for constructing biaryl systems, particularly in drug discovery. Applications include:

- Pharmaceutical intermediates : Synthesis of kinase inhibitors and fluorinated bioactive molecules .

- Material science : Building blocks for OLEDs and liquid crystals due to electron-deficient arylboronate groups .

Advanced Questions

Q. How to optimize Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Considerations :

- Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates .

- Solvent System : Toluene/EtOH/H₂O (3:1:1) balances solubility and reaction rate .

- Base : Cs₂CO₃ or K₃PO₄ enhances coupling efficiency with electron-deficient partners .

Data Contradictions :

- Temperature Effects : Some studies report higher yields at 90°C , while others achieve comparable results at 70°C with microwave assistance .

Optimization Table :

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Pd Catalyst | 2–5 mol% | ↑ Yield by 20–30% |

| Reaction Time | 12–24 hr | Minimal improvement beyond 24 hr |

| Substoichiometric Boronate | 1.2–1.5 eq | Prevents homo-coupling |

Q. How does the piperidinomethyl group influence reactivity compared to morpholinomethyl analogs?

- Electronic Effects : The piperidine moiety (aliphatic amine) increases electron density at the boron center, enhancing oxidative stability but reducing electrophilicity in cross-coupling vs. morpholine analogs .

- Steric Effects : Piperidine’s six-membered ring introduces greater steric hindrance, slowing transmetalation steps in Pd-catalyzed reactions .

Comparative Reactivity Data :

| Compound | Suzuki-Miyaura Yield (%) | Hydrolysis Half-life (pH 7.4) |

|---|---|---|

| Piperidinomethyl analog | 72 | >48 hr |

| Morpholinomethyl analog | 85 | 24 hr |

| Source: Adapted from |

Q. What are the challenges in handling and storage?

- Moisture Sensitivity : Hydrolysis of the boronate ester occurs in humid conditions, generating boronic acid byproducts. Store under argon at -20°C with molecular sieves .

- Oxidative Degradation : The fluorine atom and tertiary amine group increase susceptibility to oxidation. Add 0.1% BHT as a stabilizer .

- Purification Difficulties : Polar byproducts (e.g., pinacol) require gradient elution in chromatography (hexane → 40% EtOAc) .

Data Contradiction Analysis

- Synthetic Routes : emphasizes halogen exchange with B₂Pin₂, while suggests direct boronic acid esterification. The latter may introduce impurities (e.g., residual boronic acid), favoring the two-step method for high-purity research applications .

- Reactivity Trends : Conflicting reports on fluorine’s electronic effects ( vs. 17) may arise from substrate-specific steric/electronic interactions. Controlled studies with model substrates are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.